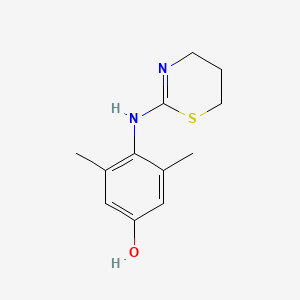

4-Hydroxy Xylazine

Vue d'ensemble

Description

4-hydroxy Xylazine est un métabolite de la xylazine, un composé principalement utilisé en médecine vétérinaire comme sédatif, anesthésique et analgésique . La xylazine est un agoniste des récepteurs alpha-2 adrénergiques, et son métabolite, le this compound, partage certaines de ses propriétés pharmacologiques .

Applications De Recherche Scientifique

Le 4-hydroxy Xylazine a plusieurs applications en recherche scientifique :

Industrie : Il est utilisé dans le développement de médicaments vétérinaires et dans l'étude du métabolisme des médicaments.

Mécanisme d'action

Le this compound exerce ses effets en agissant comme un agoniste des récepteurs alpha-2 adrénergiques. Cela conduit à l'inhibition de la libération de norépinéphrine, ce qui entraîne une sédation, une analgésie et une relaxation musculaire. Les cibles moléculaires comprennent les récepteurs alpha-2 adrénergiques, et les voies impliquées sont principalement liées au système nerveux central .

Mécanisme D'action

Target of Action

4-Hydroxy Xylazine is a metabolite of Xylazine . Xylazine is an agonist of α2-adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in maintaining homeostasis in the body. They are primarily involved in the regulation of blood pressure and sedation .

Mode of Action

As an α2-adrenergic receptor agonist, Xylazine, and by extension this compound, binds to these receptors, triggering a series of intracellular events . This binding inhibits the release of norepinephrine, leading to a decrease in blood pressure and heart rate . It also results in sedation, muscle relaxation, and analgesia .

Biochemical Pathways

Upon binding to the α2-adrenergic receptors, Xylazine initiates a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase, reduction of cAMP levels, and the subsequent opening of potassium channels while closing calcium channels . This leads to hyperpolarization of the cell membrane and a decrease in cellular excitability .

Pharmacokinetics

The action of Xylazine can be seen usually 15–30 minutes after administration and the sedative effect may continue for 1–2 hours and last up to 4 hours . Once Xylazine gains access to the vascular system, it is distributed within the blood, allowing Xylazine to enter the heart, lungs, liver, and kidney .

Result of Action

The primary result of Xylazine’s action is a significant reduction in blood pressure and heart rate in healthy volunteers . It also causes sedation, muscle relaxation, and analgesia .

Action Environment

The action of Xylazine and its metabolites can be influenced by various environmental factors. For instance, the presence of other drugs can alter its effects. Xylazine is often used in combination with other drugs, such as fentanyl, with users of this drug combination describing Xylazine as prolonging the euphoric sensation produced by fentanyl . Furthermore, the route of administration (by mouth, inhalation, or injection) can also impact the drug’s efficacy and stability .

Analyse Biochimique

Biochemical Properties

4-Hydroxy Xylazine, as a metabolite of xylazine, likely shares similar biochemical properties with its parent compound. Xylazine is known to interact with α2-adrenergic receptors . The nature of these interactions involves the binding of this compound to these receptors, which can influence biochemical reactions within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its interaction with α2-adrenergic receptors . This interaction could lead to changes in gene expression and potentially influence enzyme activity.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are lacking, research on xylazine may offer some insights. Xylazine is known to have dose-dependent effects in non-human mammals, with higher doses leading to increased sedation and analgesia .

Metabolic Pathways

This compound is a metabolite of xylazine, suggesting that it is part of the metabolic pathway of xylazine

Méthodes De Préparation

La synthèse du 4-hydroxy Xylazine implique l'hydroxylation de la xylazine. Cela peut être réalisé par diverses réactions chimiques, y compris l'utilisation d'agents oxydants. Les méthodes de production industrielle impliquent généralement l'utilisation de la chromatographie liquide haute performance (HPLC) et de la spectrométrie de masse (MS) pour garantir la pureté et la qualité du composé .

Analyse Des Réactions Chimiques

Le 4-hydroxy Xylazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé davantage pour former différents dérivés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire d'autres métabolites.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

Le 4-hydroxy Xylazine est similaire à d'autres métabolites hydroxylés de la xylazine, tels que le 3-hydroxy Xylazine. il est unique dans son affinité de liaison spécifique et ses effets pharmacologiques. Parmi les autres composés similaires, on peut citer :

Clonidine : Un autre agoniste des récepteurs alpha-2 adrénergiques utilisé pour l'hypertension.

Dexmedetomidine : Un agoniste plus sélectif des récepteurs alpha-2 adrénergiques utilisé en médecine humaine pour la sédation.

Ces composés partagent certaines propriétés pharmacologiques mais diffèrent dans leurs applications et leurs effets spécifiques.

Propriétés

IUPAC Name |

4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-3,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-6-10(15)7-9(2)11(8)14-12-13-4-3-5-16-12/h6-7,15H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWQWFCVDXMJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NCCCS2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675967 | |

| Record name | 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-32-7 | |

| Record name | 4-Hydroxy xylazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145356327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L34LJ2G97U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)